4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide
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Overview
Description
4-(5-(p-Tolyl)oxazol-2-yl)benzamide is a chemical compound with the molecular formula C17H14N2O2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(p-Tolyl)oxazol-2-yl)benzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of a suitable precursor, such as an α-haloketone, with an amide. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(5-(p-Tolyl)oxazol-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-(p-Tolyl)oxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or the benzamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(5-(p-Tolyl)oxazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-(p-Tolyl)oxazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(5-Phenyl)oxazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(5-(p-Tolyl)oxazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
4-(5-(p-Tolyl)oxazol-2-yl)benzamide is unique due to the presence of both the oxazole ring and the benzamide group, which confer specific chemical and biological properties. The p-tolyl group also adds to its uniqueness by influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
108783-86-4 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-11-2-4-12(5-3-11)15-10-19-17(21-15)14-8-6-13(7-9-14)16(18)20/h2-10H,1H3,(H2,18,20) |
InChI Key |
KONGOUCSCITHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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